Cas no 2034579-60-5 (6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide)

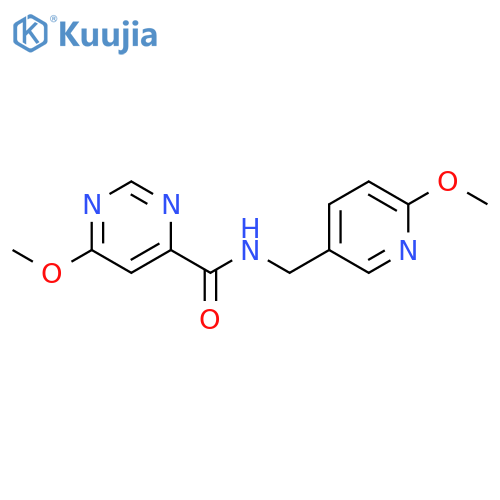

2034579-60-5 structure

商品名:6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide

CAS番号:2034579-60-5

MF:C13H14N4O3

メガワット:274.275262355804

CID:6452146

6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide

- 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide

-

- インチ: 1S/C13H14N4O3/c1-19-11-4-3-9(6-14-11)7-15-13(18)10-5-12(20-2)17-8-16-10/h3-6,8H,7H2,1-2H3,(H,15,18)

- InChIKey: HOVDVIREWPOEIG-UHFFFAOYSA-N

- ほほえんだ: C1N=C(OC)C=C(C(NCC2=CC=C(OC)N=C2)=O)N=1

6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6494-0673-40mg |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

2034579-60-5 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0673-75mg |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

2034579-60-5 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0673-15mg |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

2034579-60-5 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0673-20mg |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

2034579-60-5 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0673-30mg |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

2034579-60-5 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0673-2mg |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

2034579-60-5 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0673-10mg |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

2034579-60-5 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0673-50mg |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

2034579-60-5 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0673-5μmol |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

2034579-60-5 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6494-0673-4mg |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

2034579-60-5 | 4mg |

$66.0 | 2023-09-08 |

6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

2034579-60-5 (6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬